Bromoisobutylzinc

Description

Historical Trajectory of Organozinc Chemistry Development

The journey of organozinc chemistry began in 1849 when Edward Frankland synthesized the first organozinc compound, diethylzinc. This pioneering work not only introduced a new class of organometallic reagents but also laid the foundational concepts for the theory of valence. In the subsequent decades, chemists like James Alfred Wanklyn and Aleksandr Mikhailovich Zaitsev expanded the utility of these reagents, exploring their reactions with various electrophiles.

Evolution of Organozinc Reagents as Synthetic Tools

Initially, the high reactivity and pyrophoric nature of dialkylzinc compounds limited their widespread use. However, the development of more stable and manageable organozinc halides (RZnX) marked a turning point. These reagents, being less reactive than their Grignard and organolithium counterparts, offered a higher degree of chemoselectivity, allowing for transformations on molecules with sensitive functional groups. The advent of transition metal-catalyzed cross-coupling reactions, such as the Negishi coupling, further solidified the importance of organozinc reagents as powerful synthetic instruments.

Classification and Scope of Organozinc Species

Organozinc reagents can be broadly categorized into three main classes:

Diorganozincs (R₂Zn): These compounds feature two organic substituents bound to the zinc center.

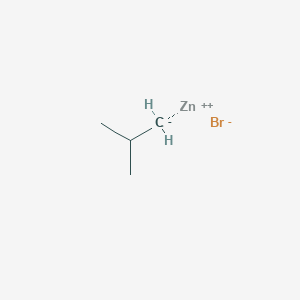

Organozinc Halides (RZnX): This class, to which Bromoisobutylzinc belongs, consists of an organic group and a halogen atom attached to the zinc.

Organozincates ([R₃Zn]M or [R₄Zn]M₂): These are ionic species containing a zincate complex.

The diverse nature of the organic moiety (R), which can be alkyl, aryl, vinyl, or allyl, contributes to the vast scope of organozinc chemistry.

Significance of Organozinc Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The construction of carbon-carbon (C-C) and carbon-heteroatom bonds is fundamental to organic synthesis. Organozinc reagents have proven to be invaluable in this regard. They participate in a wide array of transformations, including:

Cross-Coupling Reactions: The palladium- or nickel-catalyzed Negishi coupling allows for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. rhhz.net

Addition Reactions: Organozinc reagents readily add to carbonyl compounds, a reaction that can be rendered highly enantioselective through the use of chiral ligands. nih.gov

Carbonylative Couplings: In the presence of a suitable catalyst, organozinc reagents can react with carbon monoxide and an organic halide to form ketones. researchgate.net

The functional group tolerance of organozinc reagents is a key advantage, enabling their use in the synthesis of complex molecules, including natural products and pharmaceuticals. koreascience.kr

Physicochemical Properties of this compound

This compound is an organozinc halide with the chemical formula (CH₃)₂CHCH₂ZnBr. It is typically available as a solution in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net

| Property | Value |

| Molecular Formula | C₄H₉BrZn |

| CAS Number | 126403-67-6 researchgate.net |

| Appearance | Colorless liquid (in solution) |

| Solubility | Soluble in ethereal solvents like THF |

Synthesis of this compound

The most common method for the preparation of this compound is the direct insertion of metallic zinc into isobutyl bromide. organic-chemistry.org This oxidative addition reaction is often facilitated by activating the zinc metal, for instance, with a catalytic amount of iodine or by using highly reactive Rieke zinc. The presence of lithium chloride can also accelerate the reaction. organic-chemistry.org

The synthesis of the precursor, isobutyl bromide, can be achieved through various methods, including the reaction of isobutyl alcohol with phosphorus tribromide or with a mixture of sulfuric acid and hydrogen bromide. mdpi.comnih.gov

Reactivity and Applications of this compound in Organic Synthesis

This compound exhibits a moderate level of reactivity, making it a selective nucleophile. Its isobutyl group can be transferred to a variety of electrophilic centers, primarily through transition metal-catalyzed processes.

Cross-Coupling Reactions

Palladium-Catalyzed Negishi Coupling

The Negishi coupling is a cornerstone of modern organic synthesis, and this compound is a valuable coupling partner in these reactions. It efficiently couples with a wide range of aryl and heteroaryl halides and triflates to form isobutyl-substituted aromatic and heteroaromatic compounds. nih.govresearchgate.net The use of specialized phosphine (B1218219) ligands, such as CPhos, has been shown to be effective in promoting the coupling of secondary alkylzinc halides like isopropylzinc bromide, a close relative of this compound, with sterically demanding aryl bromides and chlorides, providing high yields and excellent ratios of the desired branched product over the linear isomer. nih.govmdpi.com

A study on the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides demonstrated that various cyclic and acyclic zinc reagents, including those derived from isobutylene, can be effectively coupled with aryl bromides and activated aryl chlorides using a palladium catalyst with a biaryldialkylphosphine ligand. nih.gov

Nickel-Catalyzed Kumada Coupling

Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling, offer a cost-effective alternative to palladium-catalyzed systems. organic-chemistry.org While less common for alkylzinc halides compared to Grignard reagents, research has shown that nickel catalysts can effectively promote the coupling of organozinc reagents. For instance, nickel complexes with N-heterocyclic carbene (NHC) ligands have been used for the coupling of tertiary alkylmagnesium halides with aryl bromides. nih.gov The principles of these reactions can be extended to organozinc reagents like this compound. The mechanism of nickel-catalyzed Kumada couplings is often proposed to involve a Ni(I)/Ni(III) catalytic cycle. rhhz.net

Asymmetric Synthesis

The enantioselective addition of organometallic reagents to carbonyl compounds is a powerful strategy for the synthesis of chiral alcohols. While the asymmetric addition of dialkylzincs to aldehydes is well-established, the use of organozinc halides like this compound in such transformations is also an active area of research. nih.gov The success of these reactions hinges on the use of chiral ligands that can effectively control the stereochemical outcome of the addition.

A variety of chiral ligands, including amino alcohols, diols, and BINOL derivatives, have been developed for the enantioselective addition of organozinc reagents to aldehydes and ketones. mdpi.comresearchgate.netmdpi.com These ligands coordinate to the zinc center, creating a chiral environment that directs the approach of the nucleophile to one face of the carbonyl group. While many studies focus on diethylzinc, the principles are applicable to other organozinc reagents. For example, chiral calcium complexes have been used as Brønsted base catalysts for the asymmetric addition of α-amino acid derivatives to α,β-unsaturated carbonyl compounds. researchgate.net

Structure

2D Structure

Properties

Molecular Formula |

C4H9BrZn |

|---|---|

Molecular Weight |

202.4 g/mol |

IUPAC Name |

zinc;2-methanidylpropane;bromide |

InChI |

InChI=1S/C4H9.BrH.Zn/c1-4(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

DSDCDMKASWVZHI-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)[CH2-].[Zn+2].[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for Bromoisobutylzinc

Direct Synthesis Routes for Bromoisobutylzinc

The most common method for preparing this compound is through the direct insertion of metallic zinc into the carbon-bromine bond of isobutyl bromide. numberanalytics.combeilstein-journals.org This oxidative addition reaction is a fundamental process in organometallic chemistry. wikipedia.org

Reactant Precursors and Reaction Conditions

The primary reactants for the direct synthesis of this compound are isobutyl bromide and metallic zinc. The zinc metal often requires activation to facilitate the reaction. wikipedia.org Common methods for zinc activation include the use of a zinc-copper couple or highly reactive Rieke zinc, which is generated by the in-situ reduction of zinc chloride (ZnCl₂). wikipedia.orgmit.edu

The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the air- and moisture-sensitive organozinc product. numberanalytics.comacs.org The reaction temperature and time can vary depending on the specific procedure and the reactivity of the zinc used. For instance, one procedure involves heating zinc dust with isobutyl bromide in dioxane at 100°C for 17 hours. google.com The use of activators like trimethylsilyl (B98337) chloride can also be employed to promote the reaction. google.com

Solvent Effects in this compound Formation

The choice of solvent plays a critical role in the formation of organozinc reagents. nih.gov Solvents not only influence the solubility of the reactants and products but can also affect the reaction mechanism and rate. nih.govresearchgate.net Tetrahydrofuran (B95107) (THF) is a commonly used solvent for the preparation of this compound solutions. sigmaaldrich.comgoogleapis.com Dioxane has also been successfully employed as a solvent. google.com

Research has shown that polar aprotic solvents can accelerate the rate of organozinc reagent formation. nih.gov For example, studies on similar organozinc syntheses have demonstrated that dimethyl sulfoxide (B87167) (DMSO) can accelerate the oxidative addition of the organohalide to the zinc surface compared to THF. nih.govresearchgate.net This acceleration is a key factor in optimizing the synthesis. However, once the surface intermediates are formed, their persistence can be similar in different solvents. nih.gov The solvent can also influence the structure of the final organozinc species in solution. nih.gov

Optimization of Preparation Procedures for this compound Solutions

Optimizing the preparation of this compound solutions involves several factors to ensure high yield and purity. The activation of zinc is a crucial first step. wikipedia.org The reaction conditions, including temperature and reaction time, need to be carefully controlled. For example, a procedure using zinc dust, isobutyl bromide, and catalytic amounts of trimethylsilyl chloride and 1,2-dibromoethane (B42909) in THF at 80°C for 16 hours has been developed for the synthesis of various alkylzinc bromides. beilstein-journals.org

The concentration of the resulting solution is an important parameter and can be determined by titration. beilstein-journals.orggoogle.com For example, a preparation in dioxane yielded a 1.40 M solution of isobutylzinc bromide. google.com Continuous flow methods have also been developed for the scalable synthesis of organozinc reagents, allowing for better process control and safety. acs.org

Indirect Synthesis Pathways Leading to this compound

While direct synthesis from isobutyl bromide and zinc is the most straightforward method, indirect pathways to organozinc compounds also exist. These methods generally involve transmetalation reactions, where an organometallic compound of a more electropositive metal, such as an organolithium or Grignard reagent, reacts with a zinc salt. numberanalytics.com

In a hypothetical indirect synthesis of this compound, one could envision the reaction of isobutyllithium (B1630937) or isobutylmagnesium bromide with a zinc halide. This approach allows for the preparation of organozinc reagents from precursors that might not be suitable for direct synthesis. The choice between direct and indirect methods often depends on the availability of starting materials and the desired functional group tolerance. numberanalytics.comwikipedia.org The indirect method is a two-step process, beginning with the synthesis of an intermediate like methanol, which is then dehydrated to produce the final product. e3s-conferences.orgresearchgate.netepcmholdings.com In contrast, the direct method accomplishes the synthesis in a single step. epcmholdings.comresearchgate.net

Characterization Techniques for Confirming this compound Formation

Confirming the formation and characterizing the structure of this compound relies on various spectroscopic methods. These techniques provide detailed information about the molecular structure and bonding within the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic and organometallic compounds. wikipedia.orgrsc.orgmsu.edu Both ¹H NMR and ¹³C NMR can provide valuable information. aocs.org In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the isobutyl group, with chemical shifts and splitting patterns characteristic of the protons in their specific chemical environments. wikipedia.org Similarly, the ¹³C NMR spectrum would show distinct signals for the different carbon atoms in the isobutyl moiety. aocs.orgmdpi.com NMR can also be used to study the kinetics of the formation reaction and to identify the species present in solution. nih.govescholarship.org

Infrared (IR) spectroscopy can be used to identify the presence of specific functional groups. researchgate.net While the zinc-carbon and zinc-bromine bonds are in the far-infrared region and may be difficult to observe with standard instruments, IR spectroscopy can confirm the structure of the isobutyl group.

Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is another valuable technique for characterizing organozinc species in solution. nih.govresearchgate.netuni-muenchen.de It allows for the detection of charged species and can provide information about the aggregation of organozinc compounds. nih.govuni-muenchen.de

Handling and Storage Protocols for this compound Reagents

Organozinc reagents, including this compound, are sensitive to air and moisture. numberanalytics.comacs.orgacs.org Therefore, they must be handled and stored under an inert atmosphere, such as nitrogen or argon, to prevent decomposition. numberanalytics.com Proper handling techniques are crucial to maintain the quality and reactivity of the reagent. numberanalytics.com

Reactivity and Mechanistic Investigations of Bromoisobutylzinc Mediated Transformations

Fundamental Reaction Pathways Involving Bromoisobutylzinc

This compound participates in several fundamental carbon-carbon bond-forming reactions, primarily by delivering an isobutyl carbanion equivalent to an electrophilic carbon center. Key among these transformations are the Negishi coupling, the Barbier reaction, and the Fukuyama coupling.

Negishi Coupling : This powerful cross-coupling reaction involves the reaction of an organozinc reagent, such as this compound, with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org The reaction is highly versatile, coupling sp³, sp², and sp hybridized carbon centers. For instance, this compound can be coupled with aryl, vinyl, or allyl halides to form the corresponding isobutylated products. wikipedia.orguwa.edu.au The catalytic cycle, detailed in subsequent sections, relies on the sequential steps of oxidative addition, transmetalation, and reductive elimination. uni-muenchen.denumberanalytics.com

Barbier Reaction : Similar to the Grignard reaction, the Barbier reaction involves the nucleophilic addition of an organometallic species to a carbonyl group. wikipedia.org A significant advantage of using this compound in a Barbier-type reaction is that it can often be generated in situ in the presence of the carbonyl substrate, streamlining the synthetic process into a one-pot operation. wikipedia.org This pathway leads to the formation of secondary alcohols upon reaction with aldehydes.

Fukuyama Coupling : This reaction facilitates the formation of ketones from a thioester and an organozinc reagent, catalyzed by palladium. The use of this compound in this context would yield an isobutyl ketone. This coupling is noted for its mild conditions and high chemoselectivity. d-nb.info

The utility of this compound in these pathways is demonstrated by its application in various synthetic contexts, including the synthesis of natural products and complex organic molecules. uwa.edu.auescholarship.org

Oxidative Addition Processes in this compound Chemistry

The formation of this compound from metallic zinc and isobutyl bromide is a classic example of an oxidative addition process. wikipedia.org In this fundamental step, the zinc metal (in oxidation state 0) inserts into the carbon-bromine bond of isobutyl bromide. This results in the formation of the organozinc compound where the zinc is formally in the +2 oxidation state. libretexts.org

Mechanistic studies have revealed that this is not a simple, single-step process. The direct insertion of zinc metal into the organohalide bond involves a two-step mechanism:

Formation of Surface Intermediates : The initial oxidative addition occurs on the surface of the metallic zinc, forming organozinc intermediates. nih.gov These species can be visualized using techniques like fluorescence microscopy when fluorescently tagged organohalides are used. nih.gov The process is often sluggish and requires activation of the zinc metal. nih.gov

Solubilization : The surface-bound intermediates are then solubilized into the reaction medium. nih.gov This step can be greatly accelerated by additives, such as lithium chloride (LiCl) in solvents like tetrahydrofuran (B95107) (THF), which help to break up zinc-surface aggregates and bring the organozinc reagent into solution. nih.govnih.gov

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also accelerate the initial oxidative addition step itself, likely by stabilizing the transient charged intermediates that form during the single-electron transfer pathways. nih.gov

| Activating Agent/Solvent | Role in Oxidative Addition | Mechanistic Effect | Reference |

| Iodine/Dibromoethane | Chemical Activation | Removes passivating oxide layer from zinc surface. | d-nb.info |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Rate Acceleration | Stabilizes transient charged intermediates, accelerating the oxidative addition step. | nih.gov |

| Lithium Chloride (in THF) | Solubilization | Facilitates the removal of organozinc intermediates from the zinc surface into the solution. | nih.gov |

This table summarizes the roles of common activating agents and solvents in the formation of organozinc reagents via oxidative addition.

Transmetalation Reactions with this compound

Transmetalation is a critical elementary step in many cross-coupling reactions, wherein an organic group is transferred from one metal to another. numberanalytics.com In catalytic cycles involving this compound, such as the Negishi coupling, the isobutyl group is transferred from the zinc atom to the palladium or nickel catalyst. wikipedia.orgchemistryviews.org

The typical transmetalation step in a Negishi coupling cycle can be represented as: [Ar-Pd(II)-X] + i-Bu-Zn-Br → [Ar-Pd(II)-(i-Bu)] + ZnXBr (where Ar-Pd-X is the complex formed after oxidative addition of an aryl halide to the Pd(0) catalyst).

The mechanism of transmetalation can vary but often proceeds through an associative pathway where the organozinc reagent coordinates to the transition metal center before the organic group is transferred. wikipedia.org The exact nature of the organozinc species in solution—whether it exists as a monomer, a dimer, or a more complex aggregate—can influence the kinetics and mechanism of this step. uni-muenchen.deuu.nl The presence of salts like LiCl can form "ate" complexes (organozincates), which can exhibit different reactivity in the transmetalation step. researchgate.net

Reductive Elimination Mechanisms Associated with this compound Catalysis

Reductive elimination is the final, product-forming step in many catalytic cross-coupling cycles. wikipedia.org It is the microscopic reverse of oxidative addition. libretexts.org In the context of a Negishi coupling with this compound, this step involves the formation of a new carbon-carbon bond between the isobutyl group and the other organic partner (e.g., an aryl group), which are both coordinated to the transition metal catalyst (e.g., palladium). numberanalytics.com

The process can be generalized as: [Ar-Pd(II)-(i-Bu)] → Ar-(i-Bu) + Pd(0)

During this step, the formal oxidation state of the metal center decreases by two (e.g., from Pd(II) to Pd(0)), and the metal catalyst is regenerated, allowing it to re-enter the catalytic cycle. libretexts.orgwikipedia.org For reductive elimination to occur, the two ligands to be coupled must typically be positioned cis to one another on the metal center. wikipedia.orglibretexts.org

The rate of reductive elimination can be the turnover-limiting step of a catalytic cycle and is influenced by several factors. princeton.edu

| Factor | Influence on Reductive Elimination | Example/Note | Reference |

| Ligand Steric Bulk | Bulky ligands can accelerate reductive elimination. | Steric crowding can favor the less-coordinated product complex. | libretexts.org |

| Ligand Electronics | Electron-donating ligands can slow down the reaction. | Electron-rich metal centers are less favorable for reductive elimination. | libretexts.org |

| Nature of Coupling Partners | C(sp³)-C(sp²) bond formation can be challenging. | Coupling an alkyl group (like isobutyl) with an aryl group is generally feasible. | princeton.edu |

| Coordination Number | Five-coordinate complexes often undergo reductive elimination faster than four-coordinate ones. | Ligand dissociation from a square planar complex can precede elimination. | wikipedia.org |

This table outlines key factors that influence the rate and feasibility of the reductive elimination step in transition metal catalysis.

Role of Reaction Intermediates in this compound Reactions

Reaction intermediates are transient chemical species that are formed from the reactants and react further to give the products of a chemical reaction. pressbooks.pubuoanbar.edu.iq Understanding their structure and stability is crucial for elucidating reaction mechanisms.

The direct observation and characterization of intermediates in organozinc chemistry are often challenging due to their transient nature and high reactivity. uu.nlresearchgate.net Many intermediates, such as the initial products of oxidative addition or the species involved in transmetalation, exist for only a short time and at low concentrations. uoanbar.edu.iqunacademy.com

Researchers employ a variety of direct and indirect methods to identify these species:

Spectroscopic Techniques : While standard NMR spectroscopy can sometimes be used, it may not be suitable for detecting short-lived or surface-bound species. nih.gov Specialized techniques are often required. For example, fluorescence microscopy has been used to visualize surface-bound organozinc intermediates on zinc particles. nih.gov

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and study the aggregation of organozinc species in solution, including the formation of complexes with ligands or salts. uni-muenchen.de

Chemical Trapping : Intermediates can be "trapped" by adding a reagent that reacts with them quickly to form a stable, characterizable product. This provides indirect evidence for the existence of the transient species. acs.org

Computational Studies : Density Functional Theory (DFT) and other computational methods are increasingly used to calculate the structures and energies of proposed intermediates and transition states, providing insight into reaction pathways. uu.nlprinceton.edu

These investigations have confirmed the existence of species such as surface-bound organozinc halides and transient zinc hydride species, which are proposed as key intermediates in certain catalytic cycles. nih.govacs.org

Ligands play a pivotal role in organometallic chemistry by stabilizing metal centers and modulating their reactivity. libretexts.org In reactions involving this compound, ligands can influence the stability of both the organozinc reagent itself and the transition metal intermediates in catalytic cycles.

Stabilization of this compound : The zinc center in this compound is a Lewis acid and can coordinate with donor ligands. Solvents like THF or ethers act as ligands, stabilizing the organozinc species in solution and preventing aggregation. uu.nl Additives like LiCl can form organozincate complexes, which have different stability and reactivity profiles. researchgate.net The coordination environment significantly impacts the reagent's downstream reactivity. nih.gov

Stabilization of Catalytic Intermediates : In cross-coupling reactions, the ligands bound to the palladium or nickel catalyst are crucial. They stabilize the metal center in its various oxidation states (e.g., Pd(0) and Pd(II)). acs.org The choice of ligand can prevent decomposition pathways of key intermediates. For example, certain ligands can suppress β-hydride elimination, a common side reaction with alkyl-metal complexes that have a hydrogen atom on the β-carbon. wikipedia.orglibretexts.org Furthermore, ligands that are π-acceptors can facilitate the turnover-limiting reductive elimination step by lowering the energy barrier. princeton.edu The electronic and steric properties of ligands are therefore fine-tuned to optimize catalytic efficiency and stability. acs.org

Kinetic and Thermodynamic Aspects of this compound Reactivity

The outcome of chemical reactions involving this compound, like many chemical processes, can be dictated by two competing factors: kinetics and thermodynamics. A reaction is under kinetic control when its product distribution is determined by the relative rates at which the products are formed. libretexts.org Conversely, a reaction is under thermodynamic control when the product ratio reflects the relative thermodynamic stability of the products themselves. wikipedia.org

Kinetic vs. Thermodynamic Control

Kinetic Control: This regime typically dominates at lower temperatures where reactions are irreversible. openstax.org The major product will be the one that is formed the fastest, meaning it proceeds through the transition state with the lowest activation energy (ΔG‡). wikipedia.org This product is not necessarily the most stable one. libretexts.org

A classic illustration of this principle is the Diels-Alder reaction between cyclopentadiene (B3395910) and furan. At lower temperatures, the kinetically favored endo product is formed preferentially. At higher temperatures, the equilibrium shifts to favor the more stable, sterically less hindered exo product. wikipedia.orgmasterorganicchemistry.com

While this compound is employed in a variety of palladium-catalyzed cross-coupling reactions, such as Negishi couplings, detailed studies isolating the kinetic versus thermodynamic products of its specific transformations are not extensively documented in the literature. sioc-journal.cnuwa.edu.aunih.gov The reported procedures often specify a single set of conditions (e.g., elevated temperature for an extended period) that likely favor the intended thermodynamic product. nih.gov

The following interactive table illustrates how reaction conditions can influence the product ratio in a hypothetical competing reaction, based on the principles of kinetic and thermodynamic control.

Interactive Table: Effect of Temperature on Product Distribution Select a temperature to see the favored product and control type.

| Reaction Temperature | Favored Product | Dominant Control | Rationale |

|---|---|---|---|

| Low (e.g., 0 °C) | Kinetic Product | Kinetic | The reaction is irreversible; the product that forms faster (lower activation energy) predominates. openstax.org |

Studies on Regioselectivity and Stereoselectivity in this compound-Mediated Reactions

Regioselectivity and stereoselectivity are fundamental concepts in understanding the transformations of this compound, defining the spatial and structural orientation of the final products.

Many reactions involving this compound create new stereocenters. The ability to control the three-dimensional arrangement of these centers is paramount in modern synthesis.

Diastereoselectivity refers to the preferential formation of one diastereomer over another. d-nb.info This is common when a molecule that is already chiral undergoes a reaction to create a new stereocenter.

Enantioselectivity refers to the preferential formation of one enantiomer over another from a prochiral substrate. msu.edu This typically requires the use of a chiral catalyst or auxiliary. nih.govunits.it

Control over stereoselectivity can be achieved through several strategies:

Substrate Control: The existing stereochemistry of the substrate can direct the approach of the incoming reagent to one face of the molecule over the other. msu.edu

Auxiliary Control: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. d-nb.info

Reagent Control: A chiral reagent can be used to deliver a group in a stereoselective manner.

Catalyst Control: A small amount of a chiral catalyst can generate a large amount of an enantioenriched product. This is a highly efficient method used in asymmetric catalysis. units.itfrontiersin.org

For instance, in reactions analogous to those involving organozinc compounds, it is possible to overcome the inherent facial selectivity of a substrate by using a powerful chiral catalyst. A catalyst can create a lower-energy transition state for the formation of a less-favored diastereomer, effectively switching the reaction from substrate control to catalyst control. nih.gov This represents a remarkable application of kinetic control to achieve a desired stereochemical outcome. nih.gov

The table below conceptualizes how different chiral catalysts might influence the outcome of a hypothetical enantioselective addition of this compound to an aldehyde.

Interactive Table: Catalyst Influence on Enantioselectivity Select a catalyst to view the hypothetical reaction outcome.

| Catalyst | Product Ratio (R:S) | Enantiomeric Excess (ee) | Rationale |

|---|---|---|---|

| Uncatalyzed | 50:50 | 0% | Without a chiral influence, the reagent attacks both faces of the prochiral substrate equally, leading to a racemic mixture. msu.edu |

| Chiral Catalyst A | 95:5 | 90% (R) | The chiral environment created by the catalyst preferentially stabilizes the transition state leading to the R-enantiomer. units.it |

The inductive effect describes the transmission of charge through sigma bonds within a molecule, arising from electronegativity differences between atoms. geeksforgeeks.org Substituents can be classified as electron-donating (+I) or electron-withdrawing (-I). This electronic influence can significantly affect the pathways of reactions involving this compound.

Electron-Withdrawing Groups (-I Effect): Groups like halogens (F, Cl), nitro (NO₂), or carbonyls increase the positive character (electrophilicity) of a reaction center. geeksforgeeks.orgnumberanalytics.com This can increase the rate of nucleophilic attack at that center.

Electron-Donating Groups (+I Effect): Alkyl groups (like methyl or ethyl) are classic examples. They donate electron density, which can stabilize electron-deficient intermediates (e.g., carbocations) but may decrease the electrophilicity of a reaction site. numberanalytics.com

By altering the electron density at various points in a substrate, inductive effects can influence the regioselectivity of a reaction, determining the preferred location of bond formation. geeksforgeeks.orgnumberanalytics.com For example, in the reaction of this compound with a substituted aromatic aldehyde, the nature of the substituents on the aromatic ring can influence the reactivity of the carbonyl carbon.

The following table illustrates the potential impact of substituents with different inductive effects on the reaction of an aromatic aldehyde with this compound.

Interactive Table: Inductive Effects on a Hypothetical Reaction Select a substituent to see its potential effect on the reaction.

| Substituent (X) on Ar-CHO | Inductive Effect | Predicted Effect on Reaction Rate | Rationale |

|---|---|---|---|

| -NO₂ (para-nitro) | Strong -I | Increased Rate | The strong electron-withdrawing group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the organozinc reagent. numberanalytics.com |

| -H (unsubstituted) | Neutral (Reference) | Baseline Rate | The standard against which other substituents are measured. |

Radical Pathways Involving this compound

While many transformations of organozinc reagents are described by polar mechanisms involving two-electron transfers (nucleophile attacking an electrophile), the possibility of single-electron transfer (SET) pathways exists. Such pathways proceed via radical intermediates.

The favorability of a radical mechanism can be influenced by the stability of the potential radical intermediates. In the case of this compound, a SET mechanism would generate an isobutyl radical. According to Hammond's postulate, reaction pathways that generate more stable intermediates tend to have lower activation energies. stackexchange.com The stability of alkyl radicals follows the order: tertiary > secondary > primary. The isobutyl radical is a primary radical, which is relatively less stable than secondary or tertiary counterparts.

Under typical Negishi coupling conditions, a polar, concerted transmetalation and reductive elimination pathway is generally accepted. While radical mechanisms are known in other areas of organometallic chemistry, specific mechanistic studies providing definitive evidence (e.g., from radical clock experiments) for a significant radical pathway in common this compound-mediated transformations are not prominent in the surveyed literature. The prevalence of such pathways would likely depend on the specific substrates, catalysts, and reaction conditions employed.

Applications of Bromoisobutylzinc in Complex Organic Synthesis

Carbon-Carbon Bond Forming Reactions Catalyzed by or Involving Bromoisobutylzinc

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. This compound serves as an effective nucleophilic isobutyl source in a variety of C-C bond-forming reactions, most notably in the realm of transition-metal-catalyzed cross-coupling.

Negishi Cross-Coupling Reactions Utilizing this compound

The Negishi cross-coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful method for creating C-C bonds. wikipedia.org this compound is frequently employed in these reactions to introduce an isobutyl group, particularly for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds. nih.gov The use of organozinc reagents like this compound is advantageous due to their higher reactivity compared to organoboranes and organostannanes, and greater stability and functional group tolerance than organolithium or Grignard reagents. sigmaaldrich.comuh.edu

The Negishi coupling exhibits a broad substrate scope, and the use of alkylzinc reagents like this compound has been well-explored. wikipedia.org These reactions are effective for coupling with a wide range of aryl and heteroaryl halides. ucl.ac.ukacs.org For instance, the coupling of isobutylzinc bromide with various aryl bromides proceeds efficiently in the presence of a suitable palladium catalyst. nih.gov

The development of specialized phosphine (B1218219) ligands, such as CPhos, has significantly expanded the scope to include sterically demanding and electron-deficient substrates, while minimizing side reactions like β-hydride elimination and isomerization. sigmaaldrich.commit.edu This has enabled the successful coupling of secondary alkylzinc halides with a variety of aryl bromides and activated aryl chlorides, tolerating functional groups such as esters, nitriles, and even unprotected indoles. mit.edunobelprize.org

However, there are limitations. The reaction can be sensitive to steric hindrance near the reaction center. wikipedia.org For example, highly substituted aryl halides may react slowly or give low yields. wikipedia.org While functional group tolerance is generally good, certain groups can interfere. For example, the coupling of 4-bromonitrobenzene with a secondary alkylzinc halide was reported to give only a modest yield due to the formation of side products. mit.edunobelprize.org Furthermore, like most organozinc reagents, this compound is sensitive to moisture and air, necessitating anhydrous and oxygen-free reaction conditions. wikipedia.org

Table 1: Examples of Negishi Coupling with Isobutylzinc Bromide and Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Product | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ | 4-Isobutyltoluene | ~90% | acs.org |

| 2 | 2-Bromopyridine | Pd(PPh₃)₄ | 2-Isobutylpyridine | ~85% | wikipedia.org |

| 3 | 6-Bromoquinoline | Pd(dppf)Cl₂, CuI | 6-Isobutylquinoline | ~70-80% | acs.org |

| 4 | 3-Bromo-N-Boc-piperidine | Pd(OAc)₂/CPhos | 3-Isobutyl-N-Boc-piperidine | High Yield | mit.edu |

This table is illustrative, based on typical yields reported in the literature for similar couplings.

The generally accepted mechanism for the palladium-catalyzed Negishi coupling proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X) to form a Pd(II) intermediate, (L)₂Pd(R¹)X. wikipedia.org The rate of this step generally follows the order of halide reactivity: I > OTf > Br >> Cl. wikipedia.org

Transmetalation : The organozinc reagent (R²-ZnBr, in this case, isobutylzinc bromide) transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex, (L)₂Pd(R¹)(R²). wikipedia.org This step is often the rate-limiting step in the catalytic cycle. For alkylzinc reagents, it is proposed that they form higher-order zincate species prior to transmetalation, which can enhance reactivity. wikipedia.orgcore.ac.uk The presence of lithium salts, such as LiCl or LiBr, can facilitate this step by breaking up organozinc aggregates and forming more reactive zincate intermediates. core.ac.uk

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center to form the final product (R¹-R²). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org For this to occur productively, the diorganopalladium complex typically needs to adopt a cis geometry. wikipedia.org

A significant challenge in couplings involving secondary alkyl groups like isobutyl is the potential for β-hydride elimination from the alkylpalladium intermediate. This side reaction can lead to the formation of alkenes and reduced arenes, lowering the yield of the desired cross-coupled product. mit.edu The development of bulky electron-rich phosphine ligands, such as CPhos and other biarylphosphines, has been crucial in promoting the rate of reductive elimination relative to β-hydride elimination, thus improving the efficiency and selectivity of couplings with secondary alkylzinc reagents. sigmaaldrich.commit.edu

Related Transition-Metal-Catalyzed Cross-Coupling Approaches (e.g., Fe, Ni, Cu-catalyzed)

While palladium has been the most common catalyst for these transformations, there is growing interest in using more earth-abundant and cost-effective metals like iron, nickel, and copper.

Iron-Catalyzed Cross-Coupling : Iron salts, such as FeCl₃ or Fe(acac)₃, have emerged as inexpensive and environmentally benign catalysts for cross-coupling reactions. organic-chemistry.orgresearchgate.net These catalysts have been shown to be effective in coupling alkyl sulfonates and halides with arylzinc reagents. organic-chemistry.org The mechanism is thought to differ from the Pd-catalyzed cycle and may involve radical pathways or the formation of unique iron-ate complexes like [Fe(MgX)₂]. nih.govprinceton.edu The presence of additives like TMEDA is often crucial for success. organic-chemistry.orgresearchgate.net

Nickel-Catalyzed Cross-Coupling : Nickel catalysts are also effective for Negishi-type couplings and can offer complementary reactivity to palladium. wikipedia.org Ni(acac)₂ and NiCl₂ complexes, often with phosphine or N-heterocyclic carbene (NHC) ligands, are commonly used. wikipedia.orgorganic-chemistry.org Nickel catalysis can be particularly effective for coupling unactivated alkyl electrophiles. acs.org The mechanism of nickel-catalyzed couplings can be complex and may involve Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, sometimes involving single-electron transfer (SET) and radical intermediates, especially for alkyl-alkyl couplings. wikipedia.orgresearchgate.net

Copper-Catalyzed Cross-Coupling : Copper catalysts, typically using salts like CuI or CuCN, provide another alternative for coupling organozinc reagents. nih.govmdpi.com Copper-catalyzed reactions have been reported for the coupling of alkyl-, aryl-, and alkynylzinc reagents with various electrophiles, including heteroaryl iodides and 1-bromoalkynes. nih.govmdpi.com Interestingly, some copper-catalyzed Negishi-type couplings can proceed efficiently even without a supporting ligand. nih.gov The mechanism is proposed to involve the formation of a copper-zinc ate complex, RCu(CN)ZnX, which then participates in the coupling. mdpi.comresearchgate.net

Table 2: Comparison of Metal Catalysts in Alkyl-Aryl Cross-Coupling

| Metal Catalyst | Typical Precursor(s) | Key Advantages | Common Limitations/Mechanistic Features |

| Palladium | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | High functional group tolerance, well-understood mechanism, broad scope. wikipedia.orgsigmaaldrich.com | High cost, sensitivity to air/moisture. |

| Iron | FeCl₃, Fe(acac)₃ | Low cost, environmentally benign. organic-chemistry.orgprinceton.edu | Often requires additives (e.g., TMEDA), mechanism can be complex and substrate-dependent. organic-chemistry.orgnih.gov |

| Nickel | Ni(acac)₂, NiCl₂(dme), Ni(cod)₂ | Lower cost than Pd, unique reactivity for challenging substrates. wikipedia.orgorganic-chemistry.org | Can have lower functional group tolerance, mechanisms can involve radical pathways. wikipedia.orgresearchgate.net |

| Copper | CuI, CuCN, Cu(OTf)₂ | Very low cost, can sometimes be used without ligands. nih.govthieme-connect.com | Scope can be more limited, may require higher temperatures for some substrates. nih.govmdpi.com |

Conjugate Additions Promoted by this compound

This compound, often in the presence of a copper catalyst, can participate in conjugate addition (or Michael addition) reactions to α,β-unsaturated carbonyl compounds. This reaction allows for the 1,4-addition of the isobutyl group, forming a new C-C bond at the β-position of the carbonyl system. The use of organozinc reagents in this context is beneficial as they are generally less reactive than organolithium or Grignard reagents, leading to a higher preference for 1,4-addition over direct 1,2-addition to the carbonyl group. Copper catalysis is frequently employed to facilitate the transfer of the alkyl group from zinc to the enone system.

Carbometallation Reactions with this compound

Carbometallation is a reaction where a carbon-metal bond adds across a carbon-carbon multiple bond (alkyne or alkene). wikipedia.org This process forms a new C-C bond and a new, more substituted organometallic species, which can then be trapped by an electrophile. wikipedia.org Organozinc reagents, including this compound, can be used in carbometallation reactions, although they are generally less reactive towards unactivated alkenes and alkynes compared to more reactive organometallics. d-nb.infonih.govbeilstein-journals.org

The reaction often requires either an activated substrate (e.g., an alkyne bearing an electron-withdrawing group) or a transition metal catalyst (e.g., based on Zr, Ni, or Cu) to proceed efficiently. wikipedia.orgcolab.ws For example, the copper-catalyzed carbozincation of alkynyl sulfones with alkylzinc reagents proceeds with high regio- and stereoselectivity. d-nb.infocolab.ws While less common than their use in cross-coupling, these reactions provide a pathway to stereodefined, highly substituted alkenes from simple starting materials.

Total Synthesis of Natural Products and Bioactive Molecules

The construction of natural products and other biologically active molecules often requires the sequential and highly selective formation of carbon-carbon bonds. rroij.com this compound has proven to be a valuable reagent in this context, enabling key transformations within complex synthetic pathways. wikipedia.orgnumberanalytics.com

Retrosynthetic analysis is a problem-solving technique where a target molecule is deconstructed into simpler, commercially available precursors through a series of imaginary "disconnections". wikipedia.orgias.ac.in This process helps to logically plan a synthetic route. numberanalytics.comnsf.gov In this framework, when a target molecule contains an isobutyl moiety, a key disconnection can be made at the bond connecting the isobutyl group to the main molecular scaffold.

This disconnection generates a hypothetical nucleophilic "isobutyl synthon." The corresponding real-world chemical reagent, or "synthetic equivalent," for this synthon is often this compound. wikipedia.org Its use is particularly strategic in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, which are known for their high functional group tolerance and broad applicability. wikipedia.orgorganic-chemistry.org

Figure 1: Retrosynthetic Disconnection Involving this compound

This diagram illustrates a typical retrosynthetic analysis where a carbon-isobutyl bond is disconnected. The resulting isobutyl anion synthon is realized in the forward synthesis by using the organometallic reagent this compound.

The practical application of this compound is demonstrated in the synthesis of various bioactive compounds. These case studies highlight its reliability in key bond-forming steps.

Synthesis of Maleic Anhydride Derivatives: In a synthetic approach toward derivatives of natural products, this compound (referred to as isobutylzinc bromide) was employed in a crucial Negishi cross-coupling reaction. The synthesis involved coupling the organozinc reagent with a dichloromaleimide substrate in the presence of a palladium catalyst system (Pd₂(dba)₃ and PPh₃) to install an isobutyl group onto the maleimide (B117702) core. uwa.edu.au This step was fundamental to building the carbon skeleton of the target analogues, which were subsequently evaluated for their biological activity on liver progenitor cells. uwa.edu.au

Synthesis of Brain-Penetrant Trypanocidal Agents: In the development of inhibitors for N-myristoyltransferase (NMT), an enzyme essential for the survival of the parasite Trypanosoma brucei, this compound was used to synthesize key intermediates. acs.org A palladium-catalyzed Negishi-type coupling reaction was used to introduce the isobutyl group onto a heterocyclic scaffold. Specifically, isobutylzinc bromide was reacted with an aryl bromide in the presence of a Pd(tBuP)₂ catalyst to furnish the desired product in 66% yield. acs.org This modification was part of a lead optimization strategy to improve the drug-like properties of the inhibitor series. acs.org

Chemoenzymatic synthesis is a powerful strategy that merges the high selectivity of enzymatic transformations with the versatility of traditional chemical reactions. acs.orgresearchgate.net This approach is particularly useful for creating complex, optically pure molecules. researchgate.net Enzymes are often employed to perform stereoselective reactions, such as kinetic resolutions or asymmetric additions, to generate chiral building blocks. acs.orgresearchgate.net

While direct enzymatic transformations using this compound are not standard, the reagent plays a critical role in subsequent chemical steps. A typical chemoenzymatic route might involve an enzyme creating a chiral center on a substrate, which is then reacted with this compound in a separate, non-enzymatic step. For example, an enzymatically produced chiral organic halide can be coupled with this compound via a Negishi reaction to form a new carbon-carbon bond without disturbing the pre-existing stereocenter. This combination of biocatalysis and organometallic chemistry allows for the efficient and stereocontrolled synthesis of complex targets. researchgate.netresearchgate.net

Ligand Design and Catalyst Development in Bromoisobutylzinc Chemistry

Influence of Ancillary Ligands on Bromoisobutylzinc Reactivity and Selectivity

Ancillary ligands, which are ligands bound to the central metal atom of a catalyst but not directly participating in the bond-breaking or bond-making steps with the substrate, play a crucial role in tuning the electronic and steric properties of the catalyst. In the context of this compound chemistry, this is most evident in the Negishi cross-coupling reaction. wikipedia.orgorganic-chemistry.org In this reaction, a palladium or nickel catalyst facilitates the coupling of the isobutyl group from this compound with an organic halide. The choice of ancillary ligand, typically a phosphine (B1218219) or an N-heterocyclic carbene (NHC), profoundly impacts the reaction's outcome.

Research has shown that electron-rich, bulky phosphine ligands can enhance the rate of oxidative addition (the first step in the catalytic cycle) and promote the final, bond-forming reductive elimination step. For instance, in a Negishi reaction involving isobutylzinc bromide and dichloromaleimide, a catalyst system of Pd2(dba)3 and triphenylphosphine (B44618) (PPh3) was employed to facilitate the coupling. uwa.edu.au Similarly, a patent describes the use of a palladium catalyst with the bulky phosphine ligand DrewPhos for reactions involving isobutylzinc bromide. google.com

Furthermore, the reactivity of organozinc halides themselves can be influenced by additives that function as ligands for the zinc center. The addition of salts like lithium chloride (LiCl) can lead to the formation of more nucleophilic "ate" complexes, such as [i-BuZnBrCl]Li, which can accelerate the transmetalation step in the catalytic cycle. acs.orgncl.res.in The solvent also plays a critical role, with coordinating solvents like tetrahydrofuran (B95107) (THF) or dioxane being commonly used to solubilize and stabilize the organozinc reagent. google.com

| Catalyst System | Ligand (Ancillary) | Substrates | Reaction Type | Outcome/Yield | Reference |

| Pd₂(dba)₃ | Triphenylphosphine (PPh₃) | Dichloromaleimide, Isobutylzinc bromide | Negishi Coupling | Product formed | uwa.edu.au |

| Pd(OAc)₂ / Bu₄NBr | - (N/A, ligandless in this context) | Aryl iodides, Alkylzinc reagents | Negishi Coupling | Good yields | researchgate.net |

| Ni(acac)₂ / (i-Bu)₂AlH | Triphenylphosphine (PPh₃) | Aryl halides, Aryl zinc bromides | Negishi Coupling | Good yields | wikipedia.org |

| Pd(P(t-Bu)₃)₂ | Tri(tert-butyl)phosphine | Aryl chlorides, Organozinc reagents | Negishi Coupling | General method, high efficiency | organic-chemistry.org |

| (DrewPhos)PdI₂ | DrewPhos | Silanes, Isobutylzinc bromide | Cross-Coupling | Product formed | google.com |

Chiral Ligands for Asymmetric Transformations with this compound

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials chemistry. Asymmetric catalysis, which uses chiral catalysts to control the stereochemical outcome of a reaction, is the most elegant method for achieving this. In reactions involving this compound, chirality is introduced by employing chiral ancillary ligands that coordinate to the transition metal catalyst. acs.orgnankai.edu.cnresearchgate.net These ligands create a chiral environment around the metal center, forcing the coupling partners to approach and react in a specific orientation, leading to the preferential formation of one enantiomer of the product.

While diorganozinc reagents (R₂Zn) are frequently used in catalytic asymmetric additions, organozinc halides like this compound can also serve as effective nucleophiles in these transformations, often in the presence of a copper co-catalyst. rsc.org The general strategy involves the reaction of the organozinc reagent with an electrophile (e.g., an enone, aldehyde, or anhydride) in the presence of a transition metal complex bearing a chiral ligand. A wide variety of "privileged" chiral ligand scaffolds have been developed and proven effective in such reactions. nankai.edu.cn These include C₂-symmetric bisphosphines like BINAP, phosphine-oxazolines (PHOX), and spiro-cyclic ligands such as SIPHOS and SDPs. wikipedia.orgnankai.edu.cn

For example, palladium complexes with chiral phosphine ligands like those from the Josiphos family have been successfully used in the enantioselective arylation of succinic anhydrides with diarylzinc reagents. acs.org Similarly, rhodium catalysts with chiral P-N ligands have proven effective. acs.org The principles guiding these reactions are directly applicable to transformations using this compound, where the chiral ligand-metal complex would control the enantioselective transfer of the isobutyl group.

| Chiral Ligand | Metal | Reaction Type | Nucleophile | Enantioselectivity (ee) | Reference |

| Josiphos | Palladium | Asymmetric Desymmetrization | Diarylzinc | >95% ee | acs.org |

| Chiral P-N Ligands | Rhodium | Asymmetric Desymmetrization | Organozinc Reagents | >85% ee | acs.org |

| (S,S,Rp)-15 (Oxazoline Ferrocene) | Palladium | Asymmetric Allylic Alkylation | Dimethyl malonate | High ee | mdpi.com |

| Spiro Ligands (e.g., SDPs, SIPHOS) | Various (Ir, Rh, Pd) | Hydrogenation, C-C/C-X formation | Various | High ee | nankai.edu.cn |

| Chiral Cyclic Urea | Manganese | Intramolecular Hydroamination | Alkenes | 89-99% ee | nih.gov |

Heterogeneous Catalysis and Supported this compound Reagents

A significant challenge in homogeneous catalysis, where the catalyst is dissolved in the reaction medium, is the separation of the often expensive and potentially toxic metal catalyst from the product. doi.org Heterogeneous catalysis, in which the catalyst resides in a different phase from the reactants (typically a solid catalyst with liquid or gaseous reactants), offers a practical solution. rsc.org The primary advantage is the ease of catalyst recovery—often by simple filtration—which allows for its reuse and minimizes product contamination. rsc.orgmdpi.com

In the context of this compound chemistry, this has been achieved by immobilizing the active transition metal catalyst onto a solid support. Materials with high surface areas, such as mesoporous silica (B1680970) (e.g., MCM-41), activated carbon, or polymers, are ideal supports. researchgate.netdoi.org For instance, a palladium-bipyridyl complex grafted onto nanosized MCM-41 has been developed as a highly efficient and recyclable heterogeneous catalyst for the Negishi coupling of organozinc chlorides with aryl bromides. doi.org This system demonstrates the feasibility of creating robust, reusable catalysts for reactions involving organozinc halides. Another approach involves using palladium nanoparticles supported on carbon (Pd/C). researchgate.net

Beyond supporting the catalyst, efforts have also been made to develop more stable, "supported" organozinc reagents. The air and moisture sensitivity of organozinc halides can be a practical drawback. taylorandfrancis.comthieme-connect.de To address this, user-friendly solid organozinc pivalates (RZnOPiv) have been developed. These pivalate-supported reagents exhibit enhanced stability to air and moisture, making them easier to handle while retaining high reactivity in cross-coupling reactions. thieme-connect.de

| Supported Catalyst/Reagent | Support Material | Reaction Type | Key Advantage | Reference |

| Palladium Bipyridyl Complex | Nanosized MCM-41 Silica | Negishi Coupling | Recyclable, low catalyst loading, "green" process | doi.org |

| Palladium Nanoparticles | Activated Carbon | Negishi Coupling | Heterogeneous system | researchgate.net |

| Nanocopper Catalyst | Microcrystalline Cellulose | Allylic Substitution | Reusable, sustainable support | rsc.org |

| Organozinc Pivalates | Pivalate (OPiv) | Negishi Coupling | Enhanced air and moisture stability | thieme-connect.de |

| Pd-PEPPSI-IPr Complex | Silica Gel | Negishi Coupling (Flow Chemistry) | Effective for continuous flow operations | researchgate.net |

Catalyst Recycling and Green Chemistry Considerations in this compound Systems

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.inbdu.ac.in In reactions involving this compound, several green chemistry principles are particularly relevant.

The most prominent consideration is catalyst recycling, which directly addresses the principle of waste prevention. As discussed, the use of heterogeneous, supported catalysts is a primary strategy for enabling catalyst reuse. doi.orgmdpi.com A palladium complex on MCM-41, for example, could be recovered by centrifugation and reused several times with only a slight decrease in activity, making the Negishi coupling a more sustainable or "green" process. doi.org Similarly, magnetically separable nanocomposites bearing palladium catalysts have been developed for coupling reactions, allowing for easy recovery with a magnet and reuse over multiple cycles. mdpi.com

Other green chemistry considerations include the choice of solvent. While organozinc reagents are incompatible with water, research into performing coupling reactions in aqueous micellar systems or under solvent-free conditions represents an active area of green chemistry. mdpi.comnih.gov Minimizing waste is also critical. The inherent moisture sensitivity of reagents like this compound can lead to decomposition and waste if not handled under inert conditions, highlighting the green advantage of developing more stable reagent formulations like the organozinc pivalates. taylorandfrancis.comthieme-connect.de Ultimately, designing highly efficient catalytic systems that operate with very low catalyst loadings (e.g., 0.01 mol%) and produce high yields also aligns with the core green chemistry goals of maximizing atom economy and preventing waste. doi.org

Theoretical and Computational Studies of Bromoisobutylzinc Systems

Density Functional Theory (DFT) Calculations on Bromoisobutylzinc Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying organometallic systems. researchgate.net In the context of this compound, DFT calculations are employed to determine its ground-state geometry, electronic structure, and various reactivity descriptors.

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths and angles between the zinc, bromine, and isobutyl group atoms. The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining results that correlate well with experimental data, where available. mdpi.com

From the optimized structure, various electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy and shape of these orbitals provide insights into the molecule's reactivity, with the HOMO indicating its nucleophilic character and the LUMO its electrophilic character. mdpi.com

Reactivity descriptors derived from DFT, such as chemical potential (μ), chemical hardness (η), and electrophilicity (ω), can quantify the reactivity of this compound. mdpi.comfrontiersin.org These descriptors help in understanding how the molecule will interact with other reagents in a reaction.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following data is illustrative of typical DFT calculation outputs and not from a specific study on this compound.)

| Property | Calculated Value | Unit |

| Zn-C Bond Length | 2.05 | Å |

| Zn-Br Bond Length | 2.38 | Å |

| C-Zn-Br Bond Angle | 118.5 | Degrees |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.4 | eV |

| Chemical Potential (μ) | -3.5 | eV |

| Chemical Hardness (η) | 2.7 | eV |

| Electrophilicity (ω) | 2.26 | eV |

Ab Initio Molecular Dynamics Simulations of this compound Reactions

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms from first-principles quantum mechanical calculations at each step of a molecular dynamics trajectory. ohio-state.edurub.de This method is particularly valuable for studying reaction dynamics, as it does not rely on pre-parameterized force fields and can accurately model bond-breaking and bond-forming events. ohio-state.edu

For this compound, AIMD simulations could be used to model its behavior in solution and during a chemical reaction, such as a Negishi cross-coupling reaction. uwa.edu.auchemicalbook.com The simulations can provide a detailed, time-resolved picture of the reaction mechanism, including the role of the solvent and any additives. nih.govmdpi.com By simulating the system at finite temperatures, AIMD inherently includes entropic and thermal effects, offering a more realistic description of the reaction conditions. rsc.org

Key insights from AIMD simulations would include the structure of the solvated organozinc reagent, the dynamics of ligand exchange, and the step-by-step mechanism of its reaction with a substrate. These simulations can reveal the transient intermediates and transition states that govern the reaction pathway. nih.gov

Computational Insights into Transition States and Reaction Pathways

Understanding the transition states and reaction pathways is fundamental to explaining the outcome of a chemical reaction. Computational methods, particularly DFT, are extensively used to locate and characterize transition state structures. diva-portal.org A transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation barrier of the reaction.

In the context of reactions involving this compound, such as its participation in palladium-catalyzed cross-coupling reactions, computational studies can elucidate the detailed mechanism. diva-portal.org This includes modeling the key steps of the catalytic cycle: oxidative addition, transmetalation (where the isobutyl group is transferred from zinc to palladium), and reductive elimination.

For the transmetalation step involving this compound, DFT calculations can be used to compare different possible pathways and determine the most favorable one. The calculations would provide the geometries of the reactants, intermediates, transition states, and products along the reaction coordinate, as well as their relative energies. This information is crucial for understanding the factors that control the efficiency and selectivity of the reaction.

Table 2: Example of Calculated Energy Profile for a Reaction Step Involving this compound (Note: This table presents a hypothetical energy profile for a generic reaction step.)

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +15.8 |

| Intermediate | -2.5 |

| Post-reaction Complex | -8.1 |

| Products | -12.4 |

Prediction of Reactivity and Selectivity in this compound Chemistry

A major goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. frontiersin.org For reactions involving this compound, computational models can be developed to forecast how it will behave with different substrates and under various conditions.

The reactivity-selectivity principle can be computationally investigated to understand product distributions. youtube.comyoutube.comlibretexts.org For instance, in reactions with substrates possessing multiple reactive sites, computational methods can predict which site is most likely to react with the isobutyl group from the organozinc reagent. This is often achieved by calculating the activation energies for the reaction at each possible site; the site with the lowest activation barrier is predicted to be the major product. chemrxiv.org

Machine learning models, often trained on data from DFT calculations or experimental results, are also emerging as powerful tools for predicting reaction outcomes. chemrxiv.orgrsc.org Such models could be trained to predict the regioselectivity or stereoselectivity of reactions involving this compound based on the structures of the reactants and the reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies in Organozinc Catalysis (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. While traditionally used in drug discovery, QSAR principles can be applied to catalysis to understand how the structure of a catalyst or reagent influences its reactivity and selectivity. researchgate.net

In the context of organozinc catalysis where this compound might be a key reagent, a QSAR-like approach could be employed. researchgate.netacs.org For example, one could study a series of substituted organozinc reagents and correlate their structural or quantum chemical descriptors (e.g., steric parameters, electronic properties) with their observed reactivity in a specific transformation. acs.org

This would involve generating a dataset of organozinc compounds, calculating a variety of molecular descriptors for each, and then using statistical methods like multiple linear regression or partial least squares to build a model that relates these descriptors to the reaction outcome (e.g., yield, selectivity). Such a model could then be used to predict the reactivity of new, untested organozinc reagents and to guide the design of more effective reagents for specific synthetic applications.

Advanced Analytical Techniques for Probing Bromoisobutylzinc Reactivity

In Situ Spectroscopic Studies (e.g., NMR, IR, UV-Vis)

In situ spectroscopic techniques are indispensable for observing the dynamic changes within a reaction mixture as they happen, providing real-time information on the formation and consumption of species. researchgate.netuu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy is a powerful tool for the real-time monitoring of reactions involving organozinc reagents. researchgate.netrsc.orgrsc.org It allows for the direct observation of the evolution of reactants, intermediates, and products. researchgate.net For instance, studies on related organozinc systems have utilized in situ NMR to track the formation of zincates and other reactive species in solution. uni-muenchen.deceric-eric.eu The chemical shifts and coupling constants provide structural information, while the signal intensities can be used for quantitative kinetic analysis. ceric-eric.eunih.gov The use of specialized NMR tubes equipped with electrodes can even allow for the study of electrochemical reactions involving organometallic compounds in real-time. researchgate.net

Infrared (IR) Spectroscopy: In situ IR spectroscopy, particularly Attenuated Total Reflection (ATR) FTIR, is highly effective for monitoring the progress of reactions involving organometallic compounds. core.ac.ukmdpi.comrsc.org This technique can track changes in the vibrational modes of functional groups, offering insights into bond formation and cleavage. For example, in studies of Negishi cross-coupling reactions, in situ IR has been used to follow the consumption of reactants and the appearance of products, providing data on reaction kinetics. core.ac.uk The formation of organozinc intermediates can also be monitored by observing characteristic IR bands. mdpi.com

UV-Vis Spectroscopy: While less commonly detailed for bromoisobutylzinc specifically, UV-Vis spectroscopy can be employed to study the electronic transitions in organometallic complexes, particularly those involving transition metal catalysts that are often used in conjunction with organozinc reagents. Changes in the UV-Vis spectrum can indicate the formation of catalytic intermediates and provide information about their electronic structure, which is crucial for understanding the reaction mechanism.

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a highly sensitive technique for identifying and characterizing reaction intermediates, even those that are short-lived and present in low concentrations. uni-goettingen.deupce.czwaters.com

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is particularly well-suited for the analysis of polar and ionic organometallic species directly from solution. upce.cznih.govacs.org It has been instrumental in characterizing the aggregation and speciation of organozinc reagents in solution, including the detection of various zincate complexes. uni-muenchen.deuni-goettingen.denih.gov By using charge-tagged reactants, ESI-MS can be employed to monitor the progress of reactions like the Negishi cross-coupling and identify the rate-limiting step. acs.org This technique provides detailed information on the stoichiometry, oxidation state, and coordination sphere of organometallic intermediates. acs.org

Parallel Reaction Monitoring (PRM): PRM is a targeted mass spectrometry approach that offers high sensitivity and specificity for the quantification of specific molecules in a complex mixture. creative-proteomics.com While more commonly associated with proteomics and metabolomics, its principles can be adapted to monitor the concentration of key reactants, intermediates, and products in organometallic reactions with high precision. creative-proteomics.comwashington.edu

The table below summarizes the application of various mass spectrometry techniques in the study of organometallic reactions.

| Technique | Application in Organometallic Chemistry | Key Advantages |

| ESI-MS | Characterization of polar/ionic intermediates, study of aggregation and speciation. uni-muenchen.deuni-goettingen.deupce.cznih.govacs.org | Soft ionization, direct analysis from solution. upce.cz |

| Tandem MS (MS/MS) | Structural elucidation of intermediates through fragmentation analysis. uni-goettingen.dewaters.com | Provides detailed structural information. waters.com |

| PRM | Precise quantification of targeted species in a reaction mixture. creative-proteomics.com | High sensitivity and specificity. creative-proteomics.com |

X-ray Crystallography of Stable this compound Complexes (if available, focusing on structure-reactivity correlations)

X-ray crystallography provides definitive, high-resolution structural information of crystalline compounds, which is invaluable for understanding structure-reactivity relationships. uni-ulm.denih.govreadcrystalbio.compatnawomenscollege.in While obtaining single crystals of reactive intermediates like this compound can be challenging due to their inherent instability, the structural analysis of stable derivatives or complexes can offer significant insights. uu.nl

The structures of organozinc halides are known to be influenced by the solvent and the presence of additives like lithium chloride. researchgate.net These factors can affect the aggregation state and the geometry around the zinc center, which in turn dictates the reagent's reactivity. For example, the coordination of solvent molecules like THF can lead to monomeric or dimeric structures with tetrahedral geometries. researchgate.net The Zn-C bond distance, as determined by X-ray crystallography in related phenylzinc systems, has been shown to correlate with reactivity in Negishi-type coupling reactions, with longer bonds leading to higher reaction rates. rsc.org

Although a specific crystal structure for this compound was not found in the search results, the structural principles derived from other organozinc halides are directly applicable. The formation of "ate" complexes, or organozincates, by the addition of salts can significantly alter the structure and enhance the reactivity and selectivity of the organozinc reagent. uu.nl

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atomic position affects the rate of a reaction. wikipedia.orgepfl.chcsbsju.edu A significant KIE is typically observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. wikipedia.org

In the context of reactions involving this compound, such as the Negishi cross-coupling, KIE studies can provide crucial information about the mechanism. For example, by comparing the reaction rates using deuterated and non-deuterated substrates, it is possible to determine if C-H bond cleavage is involved in the rate-limiting step. uab.catnih.gov

While direct KIE studies on this compound were not explicitly found, research on related Negishi reactions has utilized this technique. For instance, a KIE of 1.9 was determined for a Negishi reaction, providing evidence for the mechanism of the C-C bond-forming step. uab.cat Theoretical calculations can also be used to predict KIEs, which can then be compared with experimental values to support a proposed mechanism. uab.catmdpi.com

The table below outlines the types of KIE experiments and their mechanistic implications.

| Type of KIE Experiment | Mechanistic Insight |

| Primary KIE | Indicates that the bond to the isotope is broken or formed in the rate-determining step. wikipedia.orgcsbsju.edu |

| Secondary KIE | Provides information about changes in hybridization or coordination at the isotopic center during the reaction. wikipedia.org |

| Intermolecular Competition | Compares the reaction rates of two separate, isotopically labeled reactants. wikipedia.org |

| Intramolecular Competition | Compares the reactivity of two isotopic sites within the same molecule. wikipedia.org |

Emerging Research Directions and Future Outlook for Bromoisobutylzinc Chemistry

Development of Novel Bromoisobutylzinc Precursors and Reagents

The traditional synthesis of this compound involves the direct reaction of isobutyl bromide with zinc metal. However, emerging research focuses on developing more efficient and versatile methods for its preparation, including the generation of functionalized isobutylzinc reagents.

A significant advancement is the in situ generation of organozinc reagents, which circumvents the need for isolation and storage of these often sensitive compounds. researchgate.netorganic-chemistry.org One innovative approach involves the activation of zinc powder using reagents like 1,2-dibromoethane (B42909) (BrCH2CH2Br) and trimethylsilyl (B98337) chloride (SiMe3Cl). patsnap.com This activated zinc can then readily react with isobutyl halides to form the desired organozinc species. This method not only simplifies the procedure but also opens avenues for creating a wider array of organozinc compounds with diverse functionalities.

Furthermore, the concept of preparing functionalized organozinc reagents is gaining traction. Historically, the presence of sensitive functional groups such as nitriles, esters, and ketones was incompatible with the Grignard or organolithium reagents often used to prepare organozinc compounds via transmetalation. sigmaaldrich.com The development of highly reactive "Rieke Zinc" allows for the direct reaction with functionalized alkyl halides, thereby enabling the synthesis of isobutylzinc reagents bearing these sensitive moieties. sigmaaldrich.com This breakthrough significantly expands the synthetic utility of this compound and its derivatives.

| Precursor/Method | Description | Key Advantages |

| Activated Zinc Powder | Zinc powder activated with BrCH2CH2Br and SiMe3Cl. patsnap.com | Simple, easy activation. |

| Rieke Zinc | Highly reactive zinc prepared by the reduction of a zinc salt. sigmaaldrich.com | Tolerates sensitive functional groups like esters and nitriles. sigmaaldrich.com |

| In situ Generation | Formation of the organozinc reagent in the same pot as the subsequent reaction. researchgate.netorganic-chemistry.org | Avoids isolation and storage of sensitive reagents. researchgate.net |

Sustainable Synthesis and Green Chemistry Applications

In an era of increasing environmental consciousness, the development of sustainable synthetic methods is paramount. Research in this compound chemistry is aligning with the principles of green chemistry, focusing on improving efficiency and reducing environmental impact.